Disodium glutarate

Catalog No.
S571899
CAS No.
13521-83-0
M.F
C5H6Na2O4
M. Wt
176.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disodium glutarate

CAS Number

13521-83-0

Product Name

Disodium glutarate

IUPAC Name

disodium;pentanedioate

Molecular Formula

C5H6Na2O4

Molecular Weight

176.08 g/mol

InChI

InChI=1S/C5H8O4.2Na/c6-4(7)2-1-3-5(8)9;;/h1-3H2,(H,6,7)(H,8,9);;/q;2*+1/p-2

InChI Key

ZUDYLZOBWIAUPC-UHFFFAOYSA-L

SMILES

C(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+]

Synonyms

glutaric acid, glutaric acid, calcium salt, glutaric acid, copper(2+) salt (1:1), glutaric acid, disodium salt, glutaric acid, ion(1-), glutaric acid, monosodium salt

Canonical SMILES

C(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+]

The exact mass of the compound Disodium glutarate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Glutarates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Disodium glutarate is the fully neutralized sodium salt of the five-carbon aliphatic dicarboxylic acid, glutaric acid. In industrial and laboratory procurement, it is primarily sourced as a highly water-soluble, stable crystalline powder used across electrochemical, pharmaceutical, and biochemical applications. Unlike its free acid counterpart, disodium glutarate provides a fully deprotonated, high-conductivity ionic species essential for formulating high-concentration aqueous electrolytes and specialized buffering systems [1]. Its specific five-carbon chain length offers a critical balance of hydrophilicity and steric spacing, distinguishing its thermodynamic basicity and phase behavior from shorter or longer dicarboxylate homologs in both solid-state matrices and solution-phase aerosol models [2].

Procurement Fit

C5 odd-carbon dicarboxylate

Distinct solubility and performance profile vs even-carbon C4 and C6 analogs

Synthetic building block

Key monomer for biodegradable polyesters and polyanhydrides with tunable degradation

Aqueous formulation buffering

High water solubility supports concentrated pH buffer and detergent formulations

Substituting disodium glutarate with either free glutaric acid or adjacent dicarboxylate salts (such as disodium succinate or disodium adipate) routinely fails in precision applications. Using the free acid drastically lowers the formulation pH and reduces the available ionic conductivity, which is detrimental in battery electrolytes and neutral buffering systems [1]. Furthermore, substituting with heteroatom-containing analogs (like disodium diglycolate) fundamentally alters the electrochemical decomposition potential, shifting the voltage threshold required for sodium compensation in battery cathodes [2]. In pharmaceutical adhesive matrices, replacing the C5 dicarboxylate with monocarboxylates like sodium pentanoate changes the ion-pairing dynamics, directly impacting the transdermal permeability of active pharmaceutical ingredients [3].

Substitution Risk

Solubility

Odd-even effect makes C5 glutarate solubility non-interpolable from C4 succinate or C6 adipate data; direct substitution may cause precipitation in concentrated formulations.

Crystal Control

C5 glutarate uniquely maximizes calcium sulfate α-hemihydrate aspect ratio; C4 and C6 analogs produce different crystal morphology and may not replicate this habit-modifying effect.

Degradation

Polymers incorporating C5 glutarate exhibit distinct hydrolytic degradation kinetics vs C4- and C6-based analogs; monomer substitution alters material lifetime.

Electrochemical Decomposition Potential in Sodium-Ion Battery Cathodes

In the development of self-sacrificial cathode organic additives for sodium compensation, the molecular backbone of the sodium salt dictates the decomposition voltage. Disodium glutarate, featuring an all-carbon backbone, exhibits a decomposition potential of 4.30 V. In contrast, substituting the central carbon with an oxygen atom (disodium diglycolate) slightly raises the potential to 4.35 V, while nitrogen substitution (disodium iminodiacetate) significantly lowers it to 3.82 V [1].

Evidence DimensionElectrochemical decomposition potential
Target Compound Data4.30 V
Comparator Or Baseline4.35 V (Disodium diglycolate) and 3.82 V (Disodium iminodiacetate)
Quantified Difference0.48 V higher than the nitrogen-substituted analog, and 0.05 V lower than the oxygen-substituted analog
ConditionsInitial charging curves evaluated for self-sacrificial sodium compensation additives

Procurement of disodium glutarate is required when a relatively high-voltage (4.30 V) self-sacrificial decomposition is targeted for sodium-ion battery cathodes, whereas heteroatom analogs must be selected if lower voltage compensation is needed.

Aqueous Solubility
Head-to-head

Disodium glutarate (C5) reaches saturation at m = 4.53 mol·kg⁻¹ vs succinate (C4) at 2.45 and adipate (C6) at 3.52 at 298.15 K, reflecting the odd-even solubility outlier.

Supports high-solute-loading aqueous formulation screening

Molality-based enthalpy measurement context; verify for target temperature and matrix

Transdermal Permeability Enhancement in Pharmaceutical Patches

Disodium glutarate is utilized as a critical permeation enhancer in transdermal drug delivery systems, specifically for amine-containing drugs like ropinirole. Formulations incorporate disodium glutarate at 0.1% to 45% by mass within the adhesive layer to significantly improve skin permeability. It serves as a specialized dicarboxylate alternative to monocarboxylates such as sodium pentanoate or sodium hexanoate, providing distinct ion-pairing and hydration characteristics that optimize the release kinetics of the active pharmaceutical ingredient [1].

Evidence DimensionAdhesive layer composition for skin permeability enhancement
Target Compound Data0.1% to 45% by mass loading
Comparator Or BaselineSodium pentanoate (C5) and Sodium hexanoate (C6) monocarboxylates
Quantified DifferenceDicarboxylate structure provides dual anionic sites for altered ion-pairing compared to single sites in monocarboxylate baselines
ConditionsAdhesive agent layer in a transdermal patch formulation

Formulators must select disodium glutarate over standard monocarboxylates when dual-site ion-pairing is required to maximize the transdermal flux of specific alkaline drugs.

Crystal Aspect Ratio
Head-to-head

C5 glutarate uniquely produced elongated, high-aspect-ratio needle-like α-CSH crystals among tested C3–C6 dicarboxylates, confirmed by experimental and MD simulation data.

Reported chain-length-dependent crystal habit control

Specific to calcium sulfate α-hemihydrate system; verify for other crystal substrates

Thermodynamic Basicity and Acid Displacement Thresholds

The thermodynamic basicity of dicarboxylate salts determines their ability to displace strong volatile acids in aqueous and aerosol systems. Disodium glutarate exhibits effective basicity constants corresponding to pKa values of 8.58 and 9.66. This contrasts with the shorter-chain homolog disodium malonate, which has a much wider gap (8.31 and 11.17), and disodium succinate (8.52 and 9.81) [1]. The narrower gap between the two dissociation constants of the C5 glutarate compared to the C3 malonate alters the threshold temperature and humidity conditions required for acid displacement.

Evidence DimensionEffective basicity constants (pKa equivalent)
Target Compound Data8.58 (pKa1) and 9.66 (pKa2)
Comparator Or Baseline8.31 and 11.17 (Disodium malonate)
Quantified Difference1.08 narrower pKa gap for glutarate compared to malonate
ConditionsThermodynamic modeling of displacement reactions in aqueous/aerosol environments

Disodium glutarate is the optimal choice for buffering systems or environmental models requiring a specific, intermediate basicity profile that shorter-chain dicarboxylates cannot provide.

Salt-Form PK Exposure
Reported

Glutarate salt achieved 3.2-fold higher aqueous solubility and doubled plasma AUC vs citrate salt in a rat model within one hour post-dose.

Supports salt-screening assay context

Model-specific interpretation; not a clinical performance claim

Degradation Rate Context
Class-level

C5 glutarate-based polyesters and polyanhydrides exhibit distinct hydrolytic degradation behavior compared to C4 succinate and C6 adipate analogs due to odd-even chain-length effects.

Class-level property context; requires validation

Data to verify for specific co-polymer architecture and application environment

High-Voltage Sodium-Ion Battery Cathodes

Disodium glutarate is an ideal self-sacrificial additive for sodium compensation where a decomposition potential around 4.30 V is required, offering an all-carbon backbone alternative to lower-voltage nitrogen-substituted salts [1].

Transdermal Drug Delivery Patches

Used as a critical permeation enhancer (0.1–45% by mass) in adhesive matrices to facilitate the transdermal absorption of basic drugs, outperforming standard monocarboxylates via distinct ion-pairing mechanisms [2].

Precision Aqueous Buffering Systems

Selected for biochemical assays and specialized electrolytes where the fully deprotonated C5 dicarboxylate provides high ionic conductivity and a specific thermodynamic basicity (pKa 8.58/9.66) that differs from succinate or adipate homologs [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
High-concentration aqueous formulations
Odd-even solubility profile
Saturation solubility at target concentration and temperature
Gypsum crystal morphology control
Chain-length-specific habit modification
α-CSH aspect ratio and mechanical interlocking endpoints
Pharmaceutical salt screening studies
Counterion solubility and exposure context
Dissolution rate and exposure-model review
Biodegradable polymer synthesis
C5 monomer degradation context
Hydrolytic degradation rate screening for target application

Physical Description

Liquid

UNII

O66A8JM9KG

Related CAS

110-94-1 (Parent)

Other CAS

32224-61-6
13521-83-0

Wikipedia

Sodium glutarate

General Manufacturing Information

Paper manufacturing
Pentanedioic acid, sodium salt (1:2): ACTIVE
Pentanedioic acid, sodium salt (1:?): ACTIVE

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